molecular formula C17H37N B12664436 N,N-Diisobutylisononylamine CAS No. 93963-90-7

N,N-Diisobutylisononylamine

Cat. No.: B12664436
CAS No.: 93963-90-7
M. Wt: 255.5 g/mol
InChI Key: ZVGMAEJCIAGEHJ-UHFFFAOYSA-N
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Description

N,N-Diisobutylisononylamine is a tertiary amine featuring two isobutyl groups (branched C4 alkyl chains) and an isononyl group (branched C9 alkyl chain) attached to a central nitrogen atom. Notably, its lack of nitroso (N–N=O) groups distinguishes it from nitrosamines, which are well-documented carcinogens .

Properties

CAS No.

93963-90-7

Molecular Formula

C17H37N

Molecular Weight

255.5 g/mol

IUPAC Name

7-methyl-N,N-bis(2-methylpropyl)octan-1-amine

InChI

InChI=1S/C17H37N/c1-15(2)11-9-7-8-10-12-18(13-16(3)4)14-17(5)6/h15-17H,7-14H2,1-6H3

InChI Key

ZVGMAEJCIAGEHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCN(CC(C)C)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diisobutylisononylamine typically involves the alkylation of isononylamine with isobutyl halides under basic conditions. The reaction can be represented as follows:

Isononylamine+2Isobutyl HalideThis compound+2HX\text{Isononylamine} + 2 \text{Isobutyl Halide} \rightarrow \text{this compound} + 2 \text{HX} Isononylamine+2Isobutyl Halide→this compound+2HX

where HX is the byproduct, usually a halide salt.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The use of catalysts and solvents may also be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: N,N-Diisobutylisononylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenated compounds and alkylating agents are typical reagents.

Major Products Formed:

Scientific Research Applications

N,N-Diisobutylisononylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diisobutylisononylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in target molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biochemical effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Molecular Formula Key Substituents Functional Groups
This compound Not provided† Isobutyl, isononyl Tertiary amine
N-Nitrosodimethylamine C₂H₆N₂O Methyl, nitroso Nitrosamine
N-Nitrosodiphenylamine C₁₂H₁₀N₂O Phenyl, nitroso Nitrosamine
N,N-Dimethylhydroxylamine C₂H₇NO Methyl, hydroxyl Hydroxylamine

Key Observations :

  • Nitrosamines (e.g., N-Nitrosodimethylamine, N-Nitrosodiphenylamine) contain the N–N=O moiety, linked to carcinogenicity .
  • N,N-Dimethylhydroxylamine includes a hydroxyl group, altering reactivity compared to tertiary amines .

Hazard Profiles and Regulatory Status

Compound Health Hazards Environmental Hazards Regulatory Status
This compound Unknown (no data in evidence) Unknown Not listed in provided sources
N-Nitrosodimethylamine Carcinogenic (IARC Group 2A) Not classified OSHA 13 Carcinogens Standard
N-Nitrosodiphenylamine Suspected carcinogen Not classified EPA-regulated
N,N-Dimethylhydroxylamine Not classified Not classified No major restrictions

Key Findings :

  • Nitrosamines: Strict handling protocols are mandated (e.g., enclosed systems, Class I safety hoods) due to carcinogenicity .
  • General amine hazards (e.g., skin/eye irritation) should be presumed.
  • N,N-Dimethylhydroxylamine : Lower hazard profile due to hydroxyl substitution, though reactivity with oxidizing agents remains a concern .

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